molecular formula C6H3F3O2 B101603 2,2,2-Trifluoro-1-(furan-2-yl)ethanone CAS No. 18207-47-1

2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Cat. No. B101603
CAS RN: 18207-47-1
M. Wt: 164.08 g/mol
InChI Key: MAZDPKNERLXXOV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(furan-2-yl)ethanone is a chemical compound that features a trifluoromethyl group attached to an ethanone moiety, which is further substituted with a furan ring. This structure is of interest due to its potential as a building block in organic synthesis, particularly for the creation of fluorinated compounds which are relevant in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related fluorinated furan derivatives has been explored through various methods. For instance, the activation of sp3 carbon-fluorine bonds in 2,2-difluorohomoallylic alcohols via nucleophilic 5-endo-trig cyclisation leads to the formation of 3-fluorinated furan derivatives . Another approach involves the photoinduced direct oxidative annulation of 1-aryl-2-(furan-2-yl)butane-1,3-diones, which does not require transition metals or oxidants, yielding highly functionalized polyheterocyclic ethanones . Additionally, asymmetric synthesis techniques have been employed to convert 2,2,2-trifluoro-1-(furan-2-yl)ethanone into chiral amines and amino acids, showcasing the versatility of this compound .

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-1-(furan-2-yl)ethanone allows for various chemical transformations due to the presence of reactive functional groups. The trifluoromethyl group, in particular, imparts unique electronic and steric properties that can influence reactivity and selectivity in chemical reactions .

Chemical Reactions Analysis

Reactions involving 2,2,2-trifluoro-1-(furan-2-yl)ethanone and its derivatives include the formation of oximes and oxime ethers, followed by enantioselective reduction to yield chiral ethylamines . The Reformatsky reaction in aqueous media with 2,2-difluoro-2-halo-1-(furan-2-yl)ethanones produces α,α-difluoro-β-hydroxy ketones . Furthermore, the synthesis of 1-(trifluoromethyl)furan derivatives has been achieved through iodination and reduction of trifluoromethyl ketones, followed by cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoro-1-(furan-2-yl)ethanone derivatives are influenced by the trifluoromethyl group, which is known for its electron-withdrawing nature and ability to stabilize adjacent negative charges. This stabilization is evident in the extraordinary stability of 2-trifluoromethylated furans in sulfuric acid . The Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, a synthetic equivalent of methyl trifluoropyruvate, leads to the formation of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, demonstrating the reactivity of trifluoroacetyl groups in condensation reactions .

Scientific Research Applications

Chiral Building Blocks and Amino Acids Synthesis

2,2,2-Trifluoro-1-(furan-2-yl)ethanone has been utilized in the asymmetric synthesis of chiral building blocks. This compound has been selectively converted into oximes and oxime ethers, leading to the formation of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, an important chiral building block. This process achieved enantiomeric excesses (e.e.) of up to 88%. Additionally, oxidation of the furan ring afforded both enantiomers of 3,3,3-trifluoroalanine, a modified amino acid, in high yields of 91–93% (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Novel Trifluoromethylated Compounds

Research has also focused on synthesizing novel trifluoromethylated β-acetal-diols and their derivatives starting from 2,2,2-trifluoro-1-(furan-2-yl)ethanone. These synthetic processes have led to the creation of a range of new compounds with potential applications in various chemical fields (Zanatta et al., 2001).

Bioactive Complex Synthesis

This compound has been employed in the synthesis of bioactive complexes, particularly fluoro-boron complexes. These complexes have been studied for their fungicidal and bactericidal properties, indicating potential applications in the field of biocides (Saxena & Singh, 1994).

Green Synthesis in Medicinal Chemistry

In the realm of medicinal chemistry, 2,2,2-Trifluoro-1-(furan-2-yl)ethanone has been used in the green synthesis of 1,8-naphthyridines. These compounds have shown significant antimicrobial activity, indicating their potential as therapeutic agents (Nandhikumar & Subramani, 2018).

Antitubercular Agent Synthesis

It has also been applied in the synthesis of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus. These derivatives have been evaluated for their antitubercular properties, demonstrating the compound's relevance in developing new antitubercular agents (Bhoot, Khunt, & Parekh, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2,2,2-trifluoro-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZDPKNERLXXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171239
Record name Ethanone, 2,2,2-trifluoro-1-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(furan-2-yl)ethanone

CAS RN

18207-47-1
Record name Ethanone, 2,2,2-trifluoro-1-(2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018207471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trifluoro-1-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AS Demir, Ö Sesenoglu, Z Gerçek-Arkin - Tetrahedron: Asymmetry, 2001 - Elsevier
The selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into (E)- and (Z)-oximes and oxime ethers and subsequent oxazaborolidine-catalyzed enantioselective reduction using …
Number of citations: 37 www.sciencedirect.com
WJ Chung, S Higashiya, JT Welch - Journal of fluorine chemistry, 2001 - Elsevier
New 2,2-difluoro 2-halo-1-furan-2-yl ethanones (1a–c) were synthesized by two different methods. The Reformatsky reactions of 2,2-difluoro-2-halo-1-furan-2-yl ethanones with various …
Number of citations: 29 www.sciencedirect.com
MA Fox, JK Whitesell, TH Ghaddar, JF Wishart… - … OF PAPERS OF THE …, 2002 - acs.org
An organic equivalent of a shell-core nanoparticle is a dendrimer built on a redox active core surrounded by an array of chromophores bound to the periphery. Such a molecule can act …
Number of citations: 0 www.acs.org
J Nie, HC Guo, D Cahard, JA Ma - Chemical Reviews, 2011 - ACS Publications
Organofluorine chemistry is an area of tremendous expansion. 1 The field of applications is impressively wide in scope and has the potential to concern all fields of society. Indeed, …
Number of citations: 998 pubs.acs.org
K Uneyama - Fluorine in Medicinal Chemistry and Chemical …, 2009 - books.google.com
Fluorinated amino acids have been used as components of modified peptides and proteins in protein engineering [1] and have also found applications as potential enzyme inhibitors …
Number of citations: 4 books.google.com
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 204 pubs.acs.org
Y Wang, X Guo, M Tang, D Wei - The Journal of Physical …, 2015 - ACS Publications
In recent years, the N-protonated chiral oxazaborolidine has been utilized as the Lewis acid catalyst for the asymmetric insertion reaction, which is one of the most challenging topics in …
Number of citations: 26 pubs.acs.org
S Chandrasekhar, T Ramachandar, BV Rao
Number of citations: 0
O Illa, AG Moglioni, RM Ortuno, K Hiroi, Y Suzuki…
Number of citations: 0

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